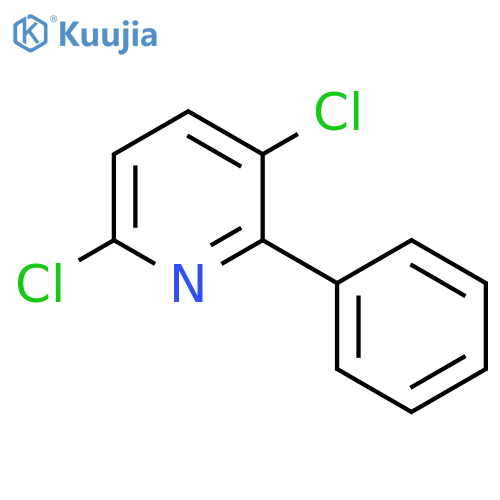Cas no 84333-73-3 (PYRIDINE, 3,6-DICHLORO-2-PHENYL-)

PYRIDINE, 3,6-DICHLORO-2-PHENYL- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029007158-250mg |
3,6-Dichloro-2-phenylpyridine |
84333-73-3 | 95% | 250mg |
$989.80 | 2023-08-31 | |
| Alichem | A029007158-500mg |
3,6-Dichloro-2-phenylpyridine |
84333-73-3 | 95% | 500mg |
$1718.70 | 2023-08-31 | |
| Alichem | A029007158-1g |
3,6-Dichloro-2-phenylpyridine |
84333-73-3 | 95% | 1g |
$2981.85 | 2023-08-31 |
PYRIDINE, 3,6-DICHLORO-2-PHENYL- 関連文献
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
PYRIDINE, 3,6-DICHLORO-2-PHENYL-に関する追加情報
PYRIDINE, 3,6-DICHLORO-2-PHENYL- CAS NO: 84333-73-3
Pyridine, a six-membered aromatic heterocycle with one nitrogen atom, has long been of interest in organic chemistry due to its versatile reactivity and structural diversity. The compound PYRIDINE, 3,6-DICHLORO-2-PHENYL- (CAS NO: 84333-73-3) is a substituted pyridine derivative that features two chlorine atoms at the 3 and 6 positions and a phenyl group at the 2 position. This unique substitution pattern endows the compound with distinct chemical and physical properties, making it a valuable subject of study in various fields, including organic chemistry, pharmaceutical research, and materials science.
The synthesis of PYRIDINE, 3,6-DICHLORO-2-PHENYL- (CAS NO: 84333-73-3) can be achieved through various methods, such as Friedel-Crafts alkylation, HWE reaction, or Curtius rearrangement, depending on the substituents and desired regioselectivity. The presence of electron-withdrawing groups like chlorine atoms influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution at specific positions. This compound's synthesis methods are well-documented in the scientific literature, and its structural elucidation has been confirmed through techniques such as ¹H NMR, ¹³C NMR, and MS analysis.
One of the most notable features of PYRIDINE, 3,6-DICHLORO-2-PHENYL- (CAS NO: 84333-73-3) is its structural properties. The pyridine ring's planarity and conjugation provide a rigid framework that facilitates electronic communication between the substituents. The phenyl group at position 2 contributes to the compound's aromaticity, while the chlorine atoms at positions 3 and 6 introduce steric hindrance and electron-withdrawing effects. These factors collectively influence the compound's physical properties, such as solubility, stability, and reactivity.
Recent studies have highlighted the potential of PYRIDINE, 3,6-DICHLORO-2-PHENYL- (CAS NO: 84333-73-3) in biomedical applications. Its structural similarity to certain pharmaceutical agents has sparked interest in exploring its role as a lead compound in drug discovery. For instance, the compound's ability to modulate specific protein-protein interactions or enzyme activities could be harnessed for the development of novel therapeutic agents. Additionally, its bioavailability and toxicological profile are critical factors that need to be evaluated during preclinical testing.
Another area of research involving PYRIDINE, 3,6-DICHLORO-2-PHENYL- (CAS NO: 84333-73-3) is its environmental impact. As an organic pollutant, the compound's persistence in the environment and potential toxicity to aquatic life are of concern. Studies have been conducted to assess its degradation pathways under various environmental conditions, such as photolysis, biodegradation, and chemical oxidation. Understanding these mechanisms is essential for developing effective strategies to mitigate its ecological effects.
In summary, PYRIDINE, 3,6-DICHLORO-2-PHENYL- (CAS NO: 84333-73-3) is a multifaceted compound with significant implications in organic chemistry and biomedical research. Its unique structure, versatile reactivity, and potential applications make it a valuable tool for scientists and researchers alike. Further studies are warranted to fully elucidate its properties and harness its potential in various fields.
84333-73-3 (PYRIDINE, 3,6-DICHLORO-2-PHENYL-) 関連製品
- 2194907-82-7(4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline)
- 89314-87-4(N-(2,2-Dimethoxyethyl)-2-phenylacetamide)
- 81363-14-6(1-(2,2,2-trifluoroethyl)piperidin-4-one)
- 1804105-60-9(Methyl 2-(2-chloropropanoyl)-5-cyanobenzoate)
- 2248348-14-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate)
- 2248346-68-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate)
- 2034253-23-9(2-cyclohexyl-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one)
- 1805462-94-5(Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate)
- 2228121-42-2(2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid)
- 1805587-01-2(5-Aminomethyl-4-cyano-2-nitrobenzoic acid)




